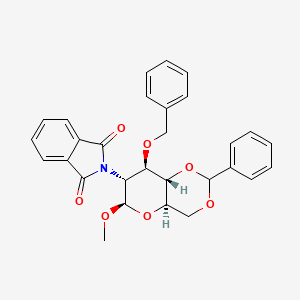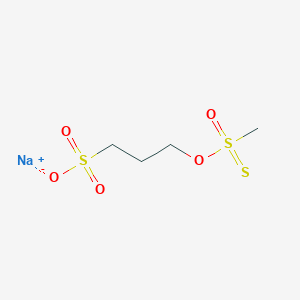
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose, also known as this compound, is a useful research compound. Its molecular formula is C₃₄H₃₄O₆ and its molecular weight is 538.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Glycosylation Applications
Glycosyl Donor Synthesis : A study by Vogel et al. (2007) detailed the synthesis of cyanoethylidene derivatives of d-galactose as glycosyl donors for glycosylation reactions, highlighting a method to synthesize complex disaccharides with potential for further elaboration into polysaccharides and glycoconjugates (Vogel et al., 2007).
Regioselective Openings : Dara et al. (2014) reported on the regioselective opening of benzylidene acetals, demonstrating a methodology for the selective modification of sugar derivatives that could be applied in the synthesis of structurally diverse oligosaccharides (Dara et al., 2014).
Advanced Carbohydrate Synthesis
Synthesis of Protected Disaccharides : Research by Gao-chao (2011) focused on the stereoselective synthesis of protected galactopyranosyl(α1→2)glucopyranoside, illustrating a sophisticated approach to the construction of disaccharides with defined stereochemistry, useful in the synthesis of complex carbohydrates (Gao-chao, 2011).
Ring Contraction Methodologies : A study by Abronina et al. (2018) explored the pyranose ring contraction to produce thiofuranosides, a novel approach to sugar ring modification that could enable the synthesis of unique sugar derivatives with applications in medicinal chemistry and glycoscience (Abronina et al., 2018).
Carbohydrate Derivatives with Biological Relevance
- Sulfoforms of Trisaccharides : Thollas and Jacquinet (2004) reported the synthesis of various sulfoforms of a trisaccharide, aiming at the study of proteoglycan biosynthesis and sorting. This work underscores the relevance of synthetic carbohydrate chemistry in understanding biological processes and developing therapeutic agents (Thollas & Jacquinet, 2004).
Mecanismo De Acción
Target of Action
It is known that this compound plays a pivotal role in the production of diverse pharmaceuticals aimed at precise afflictions .
Mode of Action
It is known that this compound possesses an extraordinary configuration, which exhibits exceptional promise in the realm of potential antiviral and antitumor therapeutics .
Biochemical Pathways
It is known that protected carbohydrate hemiacetals like this compound may be converted into glycosyl donors or used as donors directly . They may also be used as substrates for nucleophilic addition reactions .
Result of Action
It is known that this compound exhibits exceptional promise in the realm of potential antiviral and antitumor therapeutics .
Análisis Bioquímico
Biochemical Properties
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose plays a pivotal role in biochemical reactions, particularly in the production of pharmaceuticals aimed at treating specific afflictions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for nucleophilic addition reactions, which are crucial in the synthesis of glycosyl donors . The nature of these interactions often involves the formation of glycosidic bonds, which are essential in the construction of complex carbohydrates and glycoconjugates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context of the biochemical reaction. For example, the compound may inhibit certain glycosidases, thereby preventing the breakdown of glycosidic bonds and altering the metabolic pathways of carbohydrates . Additionally, changes in gene expression induced by this compound can result in the upregulation or downregulation of specific proteins involved in cellular metabolism and signaling.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, which are essential for the synthesis and breakdown of glycosidic bonds . These interactions can affect metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism.
Propiedades
IUPAC Name |
(4aR,6R,7R,8S,8aS)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2/t29-,30+,31+,32-,33?,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMVOFUMWKGWCK-JYYQWNAYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)





![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)

